molecular formula C23H16BrN3O B11688326 N'-[(E)-(3-bromophenyl)methylidene]-2-phenylquinoline-4-carbohydrazide

N'-[(E)-(3-bromophenyl)methylidene]-2-phenylquinoline-4-carbohydrazide

Cat. No.: B11688326
M. Wt: 430.3 g/mol
InChI Key: YORCXLQIXSQHER-MFKUBSTISA-N
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Description

N’-[(E)-(3-bromophenyl)methylidene]-2-phenylquinoline-4-carbohydrazide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound belongs to the class of hydrazones, which are characterized by the presence of a hydrazone functional group (-NHN=CH-). The compound’s structure includes a quinoline ring, a phenyl group, and a bromophenyl moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-bromophenyl)methylidene]-2-phenylquinoline-4-carbohydrazide typically involves the condensation reaction between 2-phenylquinoline-4-carbohydrazide and 3-bromobenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to the boiling point of the solvent, and the progress of the reaction is monitored using thin-layer chromatography (TLC). Once the reaction is complete, the product is isolated by filtration and purified by recrystallization from an appropriate solvent .

Industrial Production Methods

While specific industrial production methods for N’-[(E)-(3-bromophenyl)methylidene]-2-phenylquinoline-4-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield. Industrial production would also require stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-bromophenyl)methylidene]-2-phenylquinoline-4-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-[(E)-(3-bromophenyl)methylidene]-2-phenylquinoline-4-carbohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic applications, including its role as an enzyme inhibitor and its ability to modulate biological pathways.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N’-[(E)-(3-bromophenyl)methylidene]-2-phenylquinoline-4-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby modulating various biochemical pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular processes such as cell division and apoptosis. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(3-bromophenyl)methylidene]-2-phenylquinoline-4-carbohydrazide is unique due to its specific combination of a quinoline ring, a phenyl group, and a bromophenyl moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential as a therapeutic agent further highlight its uniqueness compared to similar compounds .

Properties

Molecular Formula

C23H16BrN3O

Molecular Weight

430.3 g/mol

IUPAC Name

N-[(E)-(3-bromophenyl)methylideneamino]-2-phenylquinoline-4-carboxamide

InChI

InChI=1S/C23H16BrN3O/c24-18-10-6-7-16(13-18)15-25-27-23(28)20-14-22(17-8-2-1-3-9-17)26-21-12-5-4-11-19(20)21/h1-15H,(H,27,28)/b25-15+

InChI Key

YORCXLQIXSQHER-MFKUBSTISA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N/N=C/C4=CC(=CC=C4)Br

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN=CC4=CC(=CC=C4)Br

Origin of Product

United States

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